![molecular formula C15H15NO3 B2766521 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid CAS No. 1370592-87-2](/img/structure/B2766521.png)
4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid” is a compound that is related to aminomethylbenzoic acid . Aminomethylbenzoic acid, more precisely, 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA), is an antifibrinolytic . It is also related to 4-(Aminomethyl)benzoic acid, which is a bioactive peptide with potent GPR54 (a G protein-coupled receptor) agonistic activity .
Scientific Research Applications
- Additionally, some Schiff bases derived from PABA showed potent broad-spectrum antifungal properties (MIC ≥ 7.81 µM) .
- Certain Schiff bases derived from PABA exhibited notable cytotoxicity against the cancer HepG2 cell line (IC50 ≥ 15.0 µM). These compounds hold promise as potential anticancer agents .
- PABA derivatives, such as 4-(Aminomethyl)benzoic acid (PAMBA) , have cellular potency in promoting membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .
- PABA and its derivatives serve as versatile intermediates for value-added bioproducts. For example, 4-hydroxybenzoic acid (4-HBA) , a close relative, has applications in food, cosmetics, pharmacy, and fungicides .
- Indole derivatives containing a 4-aminobenzoic acid moiety were synthesized and screened for anti-HIV activity. These compounds showed potential against both HIV-1 and HIV-2 strains .
- Researchers have combined PABA with various aromatic aldehydes via imine bonds to create novel derivatives. By tuning the aldehyde used for derivatization, specific activities (antibacterial, antimycobacterial, antifungal) can be achieved .
Antimicrobial Properties
Anticancer Activity
Membrane Trafficking Enhancement
Bioproduct Intermediates
Anti-HIV Activity
Pharmacophore Hybridization
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through the hydroxybenzyl and aminomethyl groups, which are common functional groups known to participate in various chemical reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires further experimental studies .
properties
IUPAC Name |
4-[[(2-hydroxyphenyl)methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-4-2-1-3-13(14)10-16-9-11-5-7-12(8-6-11)15(18)19/h1-8,16-17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYYHFRRKKWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.